molecular formula C14H28N2O B14403632 Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- CAS No. 88018-51-3

Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-

Cat. No.: B14403632
CAS No.: 88018-51-3
M. Wt: 240.38 g/mol
InChI Key: SCQXXQZWLSOCNZ-UHFFFAOYSA-N
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Description

Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is an organic compound with the molecular formula C14H28N2O It is a derivative of pentanamide, featuring additional ethyl, methyl, and piperidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoic acid with piperidine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pentanamide: The parent compound, lacking the additional ethyl, methyl, and piperidinylmethyl groups.

    N-Ethylpentanamide: A derivative with an ethyl group attached to the nitrogen atom.

    N-Methylpentanamide: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is unique due to its specific structural modifications, which confer distinct chemical and physical properties

Properties

CAS No.

88018-51-3

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

2-ethyl-3-methyl-N-(piperidin-1-ylmethyl)pentanamide

InChI

InChI=1S/C14H28N2O/c1-4-12(3)13(5-2)14(17)15-11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3,(H,15,17)

InChI Key

SCQXXQZWLSOCNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(=O)NCN1CCCCC1

Origin of Product

United States

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